molecular formula C10H10O5 B1340456 Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 1829-60-3

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Cat. No.: B1340456
CAS No.: 1829-60-3
M. Wt: 210.18 g/mol
InChI Key: FQVSHUVBNGSEJO-UHFFFAOYSA-N
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Description

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is an organic compound with the molecular formula C10H10O5. It is also known by other names such as Dimethyl 3,6-Epoxycyclohexa-1,4-diene-1,2-dicarboxylate and 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid Dimethyl Ester . This compound is characterized by its bicyclic structure, which includes an oxygen bridge and two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate typically involves a Diels-Alder reaction between furan and maleic anhydride. This reaction is carried out at room temperature to yield 7-Oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. The anhydride is then converted to the diester by refluxing in methanol with the addition of concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Diels-Alder reaction followed by esterification is a common approach in laboratory settings, which can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves its ability to participate in cycloaddition and other reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to form various products under different conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is unique due to its specific bicyclic structure with an oxygen bridge, which imparts significant strain and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules and aromatic heterocycles .

Properties

IUPAC Name

dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVSHUVBNGSEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2C=CC1O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate in organic synthesis?

A1: this compound is a versatile reagent widely employed in organic synthesis for constructing various heterocyclic compounds. Its reactivity stems from its ability to undergo [3+2] cycloaddition reactions, particularly with five-membered mesoionic compounds like dithiolones and thiazolones. These reactions often proceed through a cycloaddition–double fragmentation pathway, ultimately yielding aromatic five- and six-membered heterocycles. [, ] For instance, reacting it with specific mesoionic compounds can yield pyrroles, thiopyranones, and pyridones. [, ]

Q2: Can you elaborate on the reaction mechanism of this compound with mesoionic compounds?

A2: The reaction begins with a [3+2] cycloaddition between the electron-rich double bond of the this compound and the dipole of the mesoionic compound. [, ] This forms an unstable cycloadduct intermediate. This intermediate then undergoes a double fragmentation, eliminating carbon dioxide and furan, leading to the formation of the final aromatic heterocycle. [, ] The regioselectivity of the initial cycloaddition can be influenced by the specific mesoionic compound used. []

Q3: Besides heterocycle synthesis, are there other applications of this compound in chemical reactions?

A3: Yes, this compound can also participate in Diels-Alder reactions. For instance, under high pressure, it reacts with cyclooctatetraene to produce a mixture of products, including a unique syn-tricyclo[4.2.0.02,5]octane derivative. [, ] This particular derivative exhibits interesting photochemical behavior, undergoing valence isomerization to a cis,cis-cycloocta-1,5-diene derivative upon X-ray irradiation, showcasing its potential in studying photo-induced transformations. []

Q4: Is there any information on the stability of this compound?

A4: While specific stability data isn't extensively discussed in the provided literature, the formation and subsequent fragmentation of the cycloadduct intermediates in its reactions with mesoionic compounds suggest it might be susceptible to thermal decomposition. [, ] Moreover, its reaction with cyclooctatetraene requiring high pressure hints at its relative stability under standard conditions. [, ]

Q5: What analytical techniques are useful for studying this compound and its reactions?

A5: Several analytical techniques are crucial for studying this compound and its transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the structures of starting materials, intermediates, and final products. [, , , ] X-ray crystallography plays a vital role in unequivocally determining the structure of the syn-tricyclo[4.2.0.02,5]octane derivative and understanding its solid-state isomerization. [] Additionally, techniques like mass spectrometry and infrared spectroscopy can provide further insights into the molecular weight and functional groups present in the molecules, respectively.

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